6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde
Description
6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with a bromine atom at position 6, a hydroxyl group at position 4, and a formyl (carbaldehyde) group at position 3. Its molecular formula is C₈H₅BrN₂O₂, and its structure combines reactive functional groups that make it a versatile intermediate in organic synthesis and drug discovery. The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl and aldehyde groups contribute to hydrogen bonding and nucleophilic interactions, respectively. This compound is of particular interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
6-bromo-4-hydroxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5-8(7(13)2-4)6(3-12)11-10-5/h1-3,13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQVHLVJRBNWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-bromo-1H-indazole as a starting material. The compound can be synthesized through a series of steps, including bromination, formylation, and cyclization reactions. For instance, the bromination of 1H-indazole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs), leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Solubility
- This compound : The hydroxyl (-OH) group confers higher polarity and aqueous solubility compared to methoxy analogs. The aldehyde (-CHO) at position 3 is reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization for drug discovery .
- 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde : The methoxy (-OCH₃) group enhances membrane permeability due to increased lipophilicity but reduces solubility in polar solvents. The indole core (vs. indazole) lacks the second nitrogen atom, altering π-π stacking interactions in protein binding .
- 3-Bromo-6-fluoro-1H-indazole : Fluorine’s electronegativity stabilizes aromatic rings and resists metabolic degradation. The absence of -CHO limits its utility in conjugation reactions but simplifies synthetic pathways .
Biological Activity
6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, which is notable for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the bromination of 4-hydroxyindazole followed by formylation. The general synthetic route may include:
- Bromination : The reaction of 4-hydroxyindazole with bromine in suitable solvents.
- Formylation : The introduction of the formyl group via methods such as Vilsmeier-Haack reaction.
Antimicrobial Activity
Recent studies have indicated that indazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that certain indole derivatives demonstrated potent antibacterial activity against various strains, suggesting that similar compounds may also possess such properties .
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Indole derivative A | E. coli | 15 |
| Indole derivative B | Pseudomonas aeruginosa | 30 |
Anticancer Activity
This compound has shown potential anticancer properties in vitro. Research indicates that this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the range of 2.43–14.65 μM .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 7.84 |
| HepG2 | 4.98 |
| LLC-PK1 (non-cancerous) | >20 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could contribute to its biological effects.
Case Studies
A notable case study explored the effects of various indazole derivatives on cancer cell lines. Among these, compounds similar to this compound demonstrated significant inhibition of microtubule assembly and induced apoptosis through caspase activation .
Another study evaluated the anticholinesterase activity of related compounds, finding that some exhibited strong inhibition comparable to standard drugs used in Alzheimer's treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
